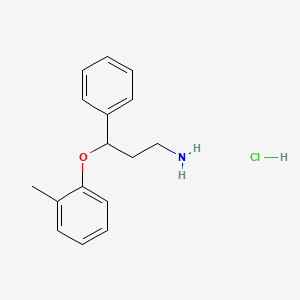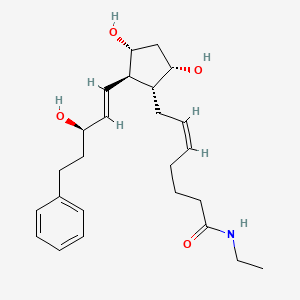
(15R)-比马前列素
描述
The compound “(15R)-Bimatoprost” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple hydroxyl groups, a cyclopentyl ring, and a heptenamide chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for drug discovery and development.
Medicine
In medicine, the compound may have potential therapeutic applications, such as anti-inflammatory, anti-cancer, or antimicrobial properties. Further research is needed to explore its efficacy and safety.
Industry
In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
Target of Action
(15R)-Bimatoprost, also known as Bimatoprost impurity A or 15-epi Bimatoprost, is a prostaglandin analog . The primary target of this compound is the ocular tissue , specifically the iris-ciliary body . This body plays a crucial role in the regulation of intraocular pressure (IOP), which is the primary factor in conditions such as open-angle glaucoma and ocular hypertension .
Mode of Action
The compound interacts with its target by being administered intracamerally, which means it is injected directly into the anterior chamber of the eye . This allows for direct delivery to the iris-ciliary body, enhancing the efficacy of the treatment . The interaction with the target tissue results in a decrease in intraocular pressure .
Biochemical Pathways
It is known that it is structurally related to prostaglandin f2α , a molecule involved in various physiological processes including the regulation of intraocular pressure. The compound’s effect on intraocular pressure suggests it may influence the same or similar pathways as prostaglandin F2α .
Pharmacokinetics
(15R)-Bimatoprost is part of a sustained-release drug delivery system . It is contained within a biodegradable, solid polymer implant that allows for slow, sustained release of the drug . This design aims to lower intraocular pressure over a period of 4 to 6 months
Result of Action
The primary result of (15R)-Bimatoprost’s action is a reduction in intraocular pressure . This is beneficial in the treatment of conditions such as open-angle glaucoma and ocular hypertension, where elevated intraocular pressure can lead to optic nerve damage and, if untreated, blindness .
Action Environment
The action of (15R)-Bimatoprost is influenced by the environment within the eye. The implant is designed to degrade slowly, releasing the drug over time . This slow release is likely influenced by factors within the eye environment, such as temperature and pH.
生化分析
Biochemical Properties
(15R)-Bimatoprost plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclo-oxygenase 2 (COX-2), which is involved in the biosynthesis of prostamides from the natural endocannabinoid anandamide . This interaction suggests that (15R)-Bimatoprost may mimic the activity of prostamides, influencing various physiological processes. Additionally, (15R)-Bimatoprost has been shown to interact with prostanoid FP receptors, which are involved in regulating intraocular pressure .
Cellular Effects
(15R)-Bimatoprost exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, (15R)-Bimatoprost can lower intraocular pressure by enhancing both conventional and uveoscleral outflow pathways in ocular cells . This effect is achieved through remodeling of the outflow pathways, which improves the drainage of aqueous humor from the eye. Additionally, (15R)-Bimatoprost may affect gene expression related to prostamide synthesis and metabolism .
Molecular Mechanism
The molecular mechanism of (15R)-Bimatoprost involves several key interactions at the molecular level. It binds to prostanoid FP receptors, leading to the activation of signaling pathways that regulate intraocular pressure . Furthermore, (15R)-Bimatoprost may act as a prodrug, being converted into an active form that mimics the activity of prostamides . This conversion involves enzymatic processes that modify the compound’s structure, enabling it to interact with specific receptors and enzymes. Additionally, (15R)-Bimatoprost may influence gene expression by modulating the activity of transcription factors involved in prostamide biosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (15R)-Bimatoprost have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that (15R)-Bimatoprost is relatively stable under standard laboratory conditions . It may undergo degradation when exposed to certain stress conditions, such as oxidative or hydrolytic environments . Long-term studies have indicated that (15R)-Bimatoprost can maintain its efficacy in lowering intraocular pressure over extended periods, with minimal adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of (15R)-Bimatoprost vary with different dosages in animal models. Studies have demonstrated that lower doses of (15R)-Bimatoprost effectively reduce intraocular pressure without significant adverse effects . Higher doses may lead to toxic effects, including conjunctival hyperemia and corneal endothelial cell loss . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
(15R)-Bimatoprost is involved in several metabolic pathways, including those related to prostamide synthesis. The compound is metabolized by enzymes such as cyclo-oxygenase 2 (COX-2), which converts it into active prostamide-like molecules . These metabolites can then interact with specific receptors and enzymes, influencing various physiological processes. Additionally, (15R)-Bimatoprost may affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in prostamide biosynthesis .
Transport and Distribution
The transport and distribution of (15R)-Bimatoprost within cells and tissues involve interactions with specific transporters and binding proteins. The compound is known to be transported across cell membranes by prostaglandin transporters, which facilitate its uptake into target cells . Once inside the cells, (15R)-Bimatoprost can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular function . The distribution of (15R)-Bimatoprost within tissues is influenced by its binding affinity to specific receptors and proteins .
Subcellular Localization
The subcellular localization of (15R)-Bimatoprost is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus of target cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct (15R)-Bimatoprost to these compartments . Within the cytoplasm, (15R)-Bimatoprost can interact with enzymes and receptors involved in prostamide biosynthesis and signaling . In the nucleus, it may influence gene expression by modulating the activity of transcription factors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “(15R)-Bimatoprost” typically involves multiple steps, including the formation of the cyclopentyl ring, the introduction of hydroxyl groups, and the attachment of the heptenamide chain. Common synthetic routes may include:
Cyclopentyl Ring Formation: This step may involve cyclization reactions using appropriate precursors and catalysts.
Hydroxyl Group Introduction: Hydroxyl groups can be introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Heptenamide Chain Attachment: The heptenamide chain can be attached through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance efficiency.
化学反应分析
Types of Reactions
The compound “(15R)-Bimatoprost” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
相似化合物的比较
Similar Compounds
- (5Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl)-N-methyl-5-heptenamide
- (5Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl)-N-propyl-5-heptenamide
Uniqueness
The uniqueness of “(15R)-Bimatoprost” lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOKCDNYWBIDND-ZPFRTTICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1163135-92-9 | |
| Record name | 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl)-N-ethyl-5-heptenamide, (5Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1163135929 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-N-ethyl-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((3R,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E,3R)-3-HYDROXY-5-PHENYL-1-PENTEN-1-YL)CYCLOPENTYL)-N-ETHYL-5-HEPTENAMIDE, (5Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY922N486Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


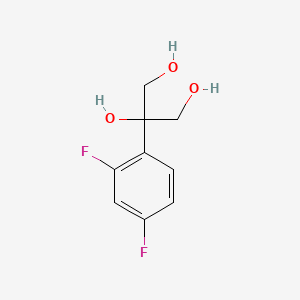
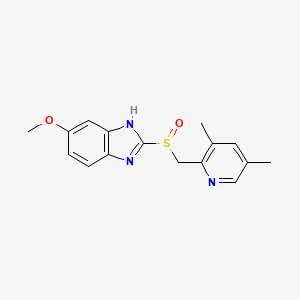
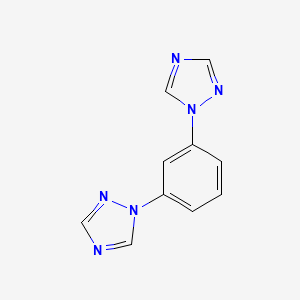
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)

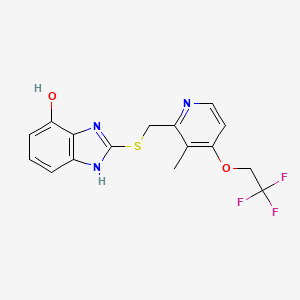
![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)
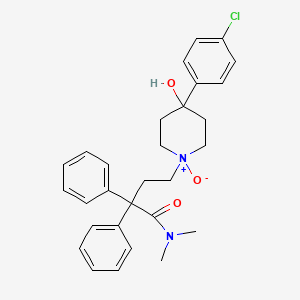
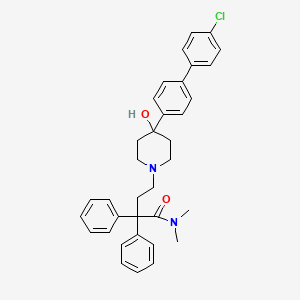
![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B601817.png)

